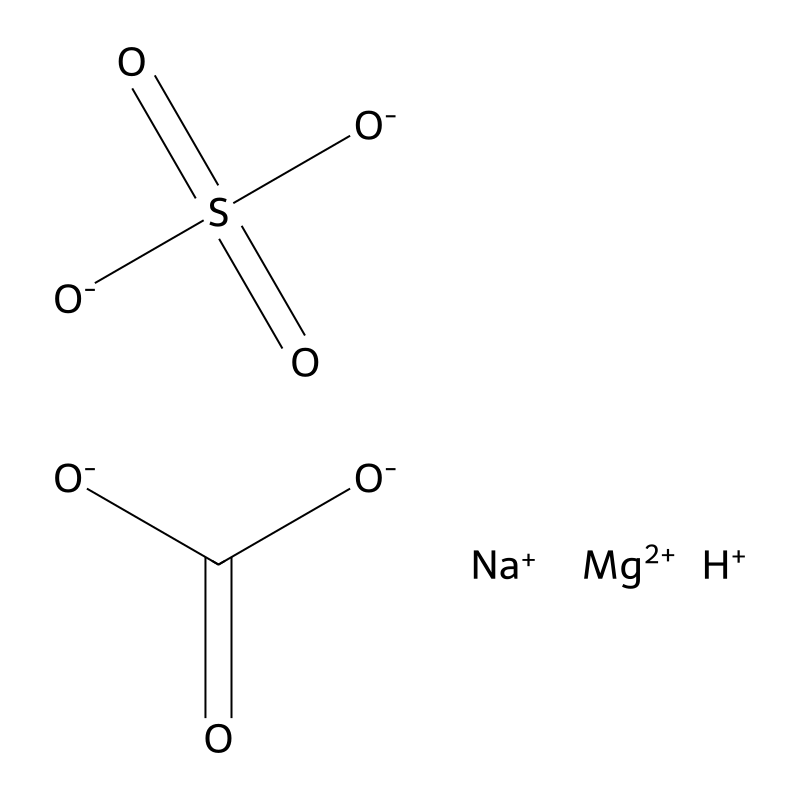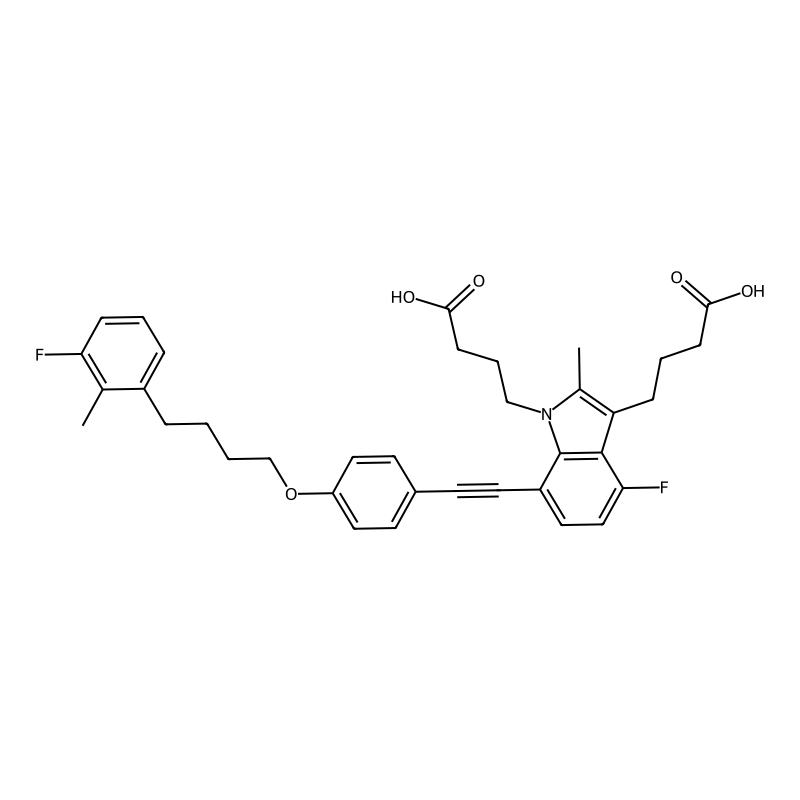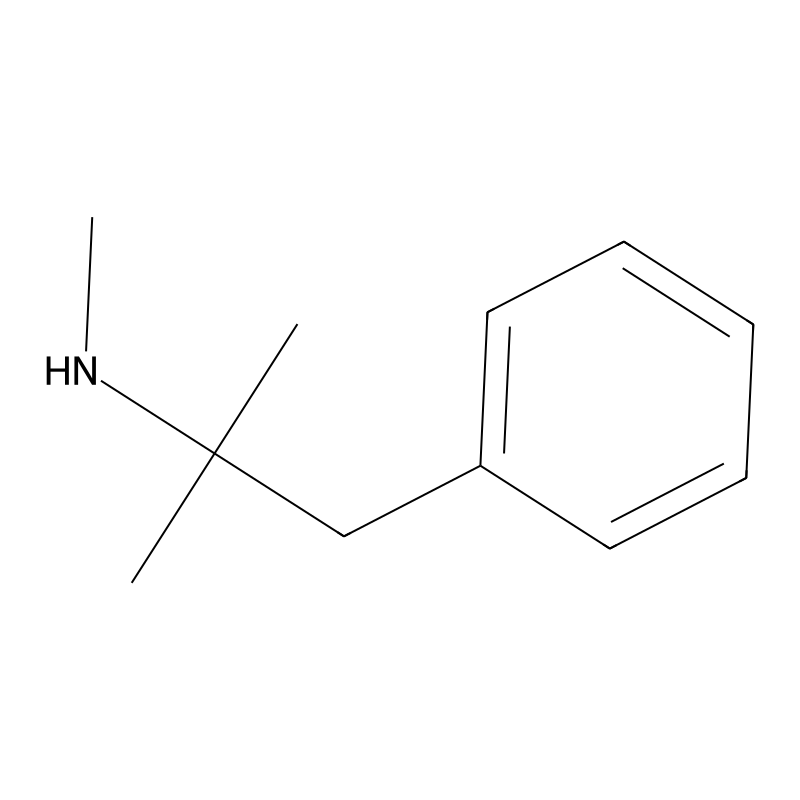Andrew's liver salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Andrews Liver Salts is an over-the-counter effervescent powder designed primarily as an antacid and laxative. Its formulation includes three key active ingredients: sodium bicarbonate, citric acid, and magnesium sulphate. This combination works synergistically to alleviate symptoms associated with indigestion, heartburn, and constipation. The product has been in use since the late 19th century, originally marketed for its digestive benefits and later promoted for "inner cleanliness" .
When mixed with water, Andrews Liver Salts produces a fizzy solution that not only enhances palatability but also facilitates the rapid neutralization of stomach acid. The effervescence is a result of the chemical reaction between sodium bicarbonate and citric acid, which generates carbon dioxide . This product has gained popularity due to its fast-acting relief from digestive discomfort, making it a staple in many households.
The primary chemical reaction involved in the functioning of Andrews Liver Salts occurs when sodium bicarbonate (sodium hydrogen carbonate) reacts with citric acid in an aqueous solution. The reaction can be summarized as follows:
This reaction results in the formation of sodium citrate, carbon dioxide gas, and water. The release of carbon dioxide not only contributes to the effervescent quality of the solution but also aids in alleviating bloating by promoting the expulsion of trapped gas from the stomach .
Additionally, magnesium sulphate acts as a saline laxative. It promotes water retention in the intestines, thereby facilitating bowel movements. This dual action—antacid and laxative—makes Andrews Liver Salts effective for treating both acidity and constipation .
The biological activity of Andrews Liver Salts can be attributed to its active ingredients:
- Sodium Bicarbonate: Functions as an antacid by neutralizing gastric acid (hydrochloric acid), providing immediate relief from heartburn and indigestion.
- Citric Acid: Enhances the buffering capacity of the solution and contributes to its taste while aiding in the neutralization process.
- Magnesium Sulphate: Acts as a laxative by drawing water into the intestines, which helps to soften stools and stimulate bowel movements.
The combined effects of these components allow Andrews Liver Salts to effectively manage symptoms related to excess stomach acidity and constipation .
- Sodium Bicarbonate: Typically produced through the Solvay process or mined from natural deposits.
- Citric Acid: Commonly produced through fermentation processes using carbohydrates.
- Magnesium Sulphate: Often extracted from mineral sources or produced synthetically.
The final product is created by blending these ingredients in specific proportions (22.6% sodium bicarbonate, 19.5% citric acid, and 17.4% magnesium sulphate) along with excipients such as sucrose for taste enhancement .
Andrews Liver Salts are primarily used for:
- Relief from Indigestion: Neutralizes excess stomach acid quickly.
- Alleviation of Heartburn: Provides fast relief from discomfort caused by acid reflux.
- Constipation Relief: Acts as a gentle laxative to promote bowel movements.
- General Digestive Aid: Used to maintain digestive health and comfort.
Due to its ease of use—simply dissolving the powder in water—Andrews Liver Salts is favored for at-home treatment of mild digestive issues .
Studies regarding interactions with other medications indicate that magnesium salts can interfere with the absorption of certain drugs, particularly tetracycline antibiotics. The alkalinizing effect on urine may also modify the excretion profiles of drugs sensitive to pH changes .
Additionally, excessive use may lead to adverse effects such as diarrhea or electrolyte imbalances (hypermagnesemia) in individuals with renal impairment . Therefore, it is advisable for users to consult healthcare professionals regarding potential interactions if they are on other medications.
| Compound Name | Key Ingredients | Unique Features |
|---|---|---|
| Eno's Fruit Salts | Sodium bicarbonate, citric acid | Lacks magnesium sulphate; primarily an antacid |
| Kruschen Salts | Sodium bicarbonate, potassium bicarbonate | Contains no magnesium sulphate; mild laxative effect |
| Phillips Milk of Magnesia | Magnesium hydroxide | Primarily a laxative; no effervescence |
Andrews Liver Salts' combination of effervescence and dual action as both an antacid and laxative distinguishes it within this category .








